2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate
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Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate is an organic compound that features both nitrophenyl and cyclohexylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate typically involves the esterification of 2-(4-nitrophenyl)-2-oxoethanol with 2-(4-cyclohexylphenoxy)acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl group could participate in electron transfer reactions, while the cyclohexylphenoxy group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **2-(4-Cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-cyclohexylphenoxy)acetate is unique due to the presence of both nitrophenyl and cyclohexylphenoxy groups, which confer distinct chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-cyclohexylphenoxy)acetate |
InChI |
InChI=1S/C22H23NO6/c24-21(18-6-10-19(11-7-18)23(26)27)14-29-22(25)15-28-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16H,1-5,14-15H2 |
InChI Key |
FTFHGGSPJONKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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